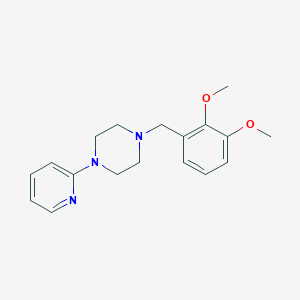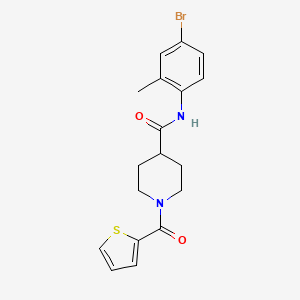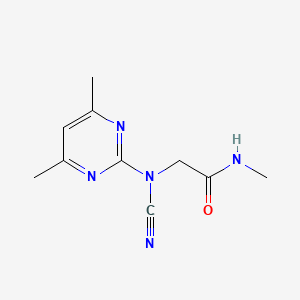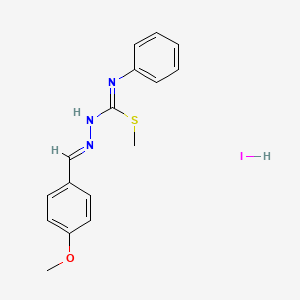
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weed growth. This chemical compound belongs to the family of coumarin derivatives and has a molecular weight of 337.78 g/mol. Clomazone is known for its ability to inhibit the biosynthesis of carotenoids, which are essential pigments that protect plants from oxidative stress and photosynthesis damage.
Mechanism of Action
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one acts by inhibiting the enzyme phytoene desaturase (PDS), which is involved in the biosynthesis of carotenoids. Carotenoids are essential pigments that protect plants from oxidative stress and photosynthesis damage. Inhibition of PDS leads to the accumulation of phytoene, a colorless precursor of carotenoids, and the depletion of carotenoids. This, in turn, leads to the accumulation of ROS and oxidative stress, which causes chlorophyll degradation, membrane damage, and ultimately, plant death.
Biochemical and physiological effects:
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has been found to affect several biochemical and physiological processes in plants. It inhibits the biosynthesis of carotenoids, which leads to the accumulation of ROS and oxidative stress. This, in turn, causes chlorophyll degradation, membrane damage, and ultimately, plant death. 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one also affects the expression of several genes involved in plant defense mechanisms, such as jasmonic acid biosynthesis and signaling pathways.
Advantages and Limitations for Lab Experiments
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is a widely used herbicide in agriculture and is readily available for laboratory experiments. Its mechanism of action is well understood, and it is an effective tool for studying the biosynthesis of carotenoids and the effects of oxidative stress on plant growth and development. However, 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is also toxic to animals and humans, and caution should be exercised when handling this chemical compound.
Future Directions
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one. One area of research is the development of new herbicides that target different enzymes involved in the biosynthesis of carotenoids. Another area of research is the study of the effects of 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one on non-target organisms, such as soil microorganisms and beneficial insects. Additionally, research could be conducted on the potential use of 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one as a therapeutic agent for the treatment of certain diseases, such as cancer, which are characterized by oxidative stress and ROS accumulation.
Synthesis Methods
The synthesis of 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one involves a series of chemical reactions that begin with the condensation of 2-methyl-4H-chromen-4-one with chloroacetyl chloride to form 3-(2-chloroacetyl-6-fluorophenyl)-2-methyl-4H-chromen-4-one. This intermediate product is then treated with sodium methoxide to produce 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one, which is the final product.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has been extensively studied for its herbicidal properties and its effects on plant growth and development. Several research studies have shown that 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one inhibits the biosynthesis of carotenoids, which leads to the accumulation of reactive oxygen species (ROS) and oxidative stress in plants. This, in turn, causes chlorophyll degradation, membrane damage, and ultimately, plant death. 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has also been found to affect the expression of several genes involved in plant defense mechanisms, such as jasmonic acid biosynthesis and signaling pathways.
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO3/c1-9-15(16-12(18)4-3-5-13(16)19)17(20)11-7-6-10(21-2)8-14(11)22-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQIORNEORRAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5694189.png)

![2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5694198.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5694203.png)
![5-nitro-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694210.png)

![2-[(2-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5694226.png)
![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5694233.png)
![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5694239.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)


![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)
![ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5694306.png)